molecular formula C27H30O16 B15158504 8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B15158504
M. Wt: 610.5 g/mol
InChI Key: FHPGRJSWCJSVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a complex organic compound known for its multiple hydroxyl groups and phenolic structure. This compound is part of the flavonoid family, which is known for its antioxidant properties and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromen-4-one core. The reaction conditions often require the use of catalysts, specific pH levels, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as the fermentation of genetically modified microorganisms that can produce the compound naturally. Alternatively, large-scale chemical synthesis can be employed, utilizing automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reactions typically require specific solvents, temperatures, and pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while acylation can produce esters or ethers.

Scientific Research Applications

8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.

    Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and cardioprotective activities.

    Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The mechanism of action of 8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. The compound can scavenge free radicals, chelate metal ions, and modulate signaling pathways involved in inflammation and cell proliferation. Its antioxidant activity is primarily attributed to the presence of multiple hydroxyl groups, which can donate hydrogen atoms to neutralize reactive oxygen species.

Comparison with Similar Compounds

Similar compounds to 8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one include other flavonoids such as quercetin, kaempferol, and myricetin. These compounds share a similar phenolic structure and exhibit comparable antioxidant properties. the unique glycosylation pattern and specific hydroxyl group arrangement in this compound may confer distinct biological activities and stability profiles.

Properties

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O16/c28-7-15-18(34)20(36)22(38)26(40-15)43-25-21(37)19(35)16(8-29)41-27(25)42-23-13(33)5-11(31)17-12(32)6-14(39-24(17)23)9-1-3-10(30)4-2-9/h1-6,15-16,18-22,25-31,33-38H,7-8H2

InChI Key

FHPGRJSWCJSVEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.